molecular formula C16H15ClO B3023811 3-(4-Chlorophenyl)-3'-methylpropiophenone CAS No. 898787-60-5

3-(4-Chlorophenyl)-3'-methylpropiophenone

Cat. No. B3023811
M. Wt: 258.74 g/mol
InChI Key: VFAOKBRFTYAYBF-UHFFFAOYSA-N
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Description

The compound of interest, 3-(4-Chlorophenyl)-3'-methylpropiophenone, is a chemical that can be associated with various research areas, including organic synthesis and medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related compounds involves the formation of carbon-carbon and carbon-hydrogen bonds, as seen in the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, which results in multiple arylation and the formation of complex products . This methodology could potentially be adapted for the synthesis of 3-(4-Chlorophenyl)-3'-methylpropiophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Chlorophenyl)-3'-methylpropiophenone has been studied using various techniques. For instance, the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone was determined using X-ray crystallography, revealing the spatial arrangement of the molecule and the presence of intermolecular hydrogen bonds . Such structural analyses are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from studies such as the synthesis and investigation of substituted phenoxyacetic acids, which were tested for their ability to modulate the affinity of hemoglobin for oxygen . These structure-activity relationships provide insights into how different functional groups and molecular frameworks can influence the biological activity of a compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(4-Chlorophenyl)-3'-methylpropiophenone can be deduced from methods developed for their analysis. For example, the quantitative determination of the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid and its by-products was achieved using gas chromatography, which is indicative of the compound's volatility and stability . Additionally, the quantitative analysis of 4'-chloro-2-ethylaminopropiophenone and related compounds in urine suggests their potential for bioanalysis and pharmacokinetic studies .

Scientific Research Applications

Environmental Impact and Biodegradation

Chlorophenols, including derivatives like 2,4-dichlorophenoxyacetic acid (2,4-D), are widely studied for their environmental impact, particularly in aquatic environments. They are known for their persistence and potential for bioaccumulation, leading to toxic effects on aquatic life. Research emphasizes the importance of understanding their fate in the environment, including degradation pathways and the role of microbial action in their breakdown. These studies highlight the need for effective pollution control and remediation strategies to mitigate the environmental impact of chlorophenols and similar compounds (Peng et al., 2016).

Health Effects and Toxicology

The toxicological profile of chlorophenols and chlorinated hydrocarbons is extensively reviewed, underscoring concerns about their potential to cause adverse health effects, including carcinogenicity, endocrine disruption, and immunotoxicity. These findings drive the need for ongoing research into safer alternatives and effective measures to limit exposure to these hazardous compounds (Kimbrough, 1972).

properties

IUPAC Name

3-(4-chlorophenyl)-1-(3-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO/c1-12-3-2-4-14(11-12)16(18)10-7-13-5-8-15(17)9-6-13/h2-6,8-9,11H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAOKBRFTYAYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644462
Record name 3-(4-Chlorophenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-3'-methylpropiophenone

CAS RN

898787-60-5
Record name 1-Propanone, 3-(4-chlorophenyl)-1-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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